3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Overview
Description
3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential applications in medical research. CP-47,497 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.
Mechanism of Action
3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide acts as a potent agonist of the CB1 and CB2 receptors, activating their signaling pathways and producing a wide range of physiological effects. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood, among other functions. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide in lab experiments is its high affinity for the CB1 and CB2 receptors, making it a useful tool for studying their function and signaling pathways. However, one limitation of using 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is its potential to produce off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide. One area of interest is the development of novel therapeutics targeting the CB1 and CB2 receptors for the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to better understand the signaling pathways and physiological effects of cannabinoids, including 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, on the central nervous and immune systems.
Scientific Research Applications
3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has been used extensively in scientific research as a tool to study the cannabinoid receptors CB1 and CB2. It has been shown to have high affinity for both receptors, making it a useful tool for studying their function and signaling pathways. Additionally, 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has been used in studies investigating the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
3,4-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-22-15-8-7-14(12-16(15)23-2)25(20,21)19-13-18(9-3-4-10-18)17-6-5-11-24-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKESCTJCMBBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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